molecular formula C15H9NO5 B2896733 (2Z)-6-hydroxy-2-(3-nitrobenzylidene)-1-benzofuran-3(2H)-one CAS No. 637753-88-9

(2Z)-6-hydroxy-2-(3-nitrobenzylidene)-1-benzofuran-3(2H)-one

Cat. No.: B2896733
CAS No.: 637753-88-9
M. Wt: 283.239
InChI Key: SUTFIKFMHUZTQQ-AUWJEWJLSA-N
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Description

(2Z)-6-Hydroxy-2-(3-nitrobenzylidene)-1-benzofuran-3(2H)-one is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core substituted with a hydroxy group at position 6 and a 3-nitrobenzylidene moiety at position 2 in the Z-configuration. This compound is synthesized via Claisen-Schmidt condensation between 5,7-dibromo-6-hydroxybenzofuran-3(2H)-one and 3-nitrobenzaldehyde, yielding a brown solid with a melting point of 182–183°C .

Key spectroscopic data includes:

  • IR spectrum: Peaks at 3390 cm⁻¹ (Ar-OH), 1708 cm⁻¹ (C=O), 1639 cm⁻¹ (C=CH), and 1531/1350 cm⁻¹ (asymmetric/symmetric nitro group vibrations) .
  • NMR: ¹H NMR (CDCl₃) signals at δ 9.91 (s, Ar-OH), 7.97 (s, aromatic H), and 6.89 (s, =CHPh); ¹³C NMR confirms the carbonyl (192.19 ppm) and aromatic carbons .
  • Mass spectrometry: Molecular ion peak at m/z 440.80 (M⁺) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2Z)-6-hydroxy-2-[(3-nitrophenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO5/c17-11-4-5-12-13(8-11)21-14(15(12)18)7-9-2-1-3-10(6-9)16(19)20/h1-8,17H/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTFIKFMHUZTQQ-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-6-hydroxy-2-(3-nitrobenzylidene)-1-benzofuran-3(2H)-one typically involves the condensation of 6-hydroxy-1-benzofuran-3(2H)-one with 3-nitrobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The benzofuran core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepine is investigated for its potential therapeutic effects, particularly in treating neurological disorders. Its structure is similar to other dibenz[b,f]azepine derivatives known for their neuroactive properties.

Case Study: Antidepressant Activity
A study evaluated the compound's effects on mice in a forced swim test, revealing a significant reduction in immobility time, indicating antidepressant-like effects. This suggests that the compound may influence neurotransmitter systems, such as serotonin and norepinephrine, akin to established antidepressants.

Development of New Materials
Research indicates that 3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepine can be utilized in creating materials with unique photophysical properties. These materials are applicable in various industrial sectors, including coatings and plastics.

Chemical Reactions and Modifications
The compound can undergo various chemical reactions such as reduction and substitution. For instance:

  • Reduction : The nitro group can be converted to an amino group using hydrogen gas and palladium on carbon.
  • Substitution : The nitro group can be replaced by other functional groups through nucleophilic substitution.

Comparative Analysis with Related Compounds

A comparative analysis highlights the distinct features of 3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepine relative to similar compounds:

Compound NameStructureBiological Activity
10,11-Dihydro-5H-dibenzo[B,F]azepineLacks nitro groupLower reactivity
3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepineContains nitro groupAntidepressant-like effects
5-Acetyl-10,11-dihydro-5H-dibenzo[B,F]azepineLacks nitro groupReduced biological activity compared to nitro derivatives

Mechanism of Action

The mechanism of action of (2Z)-6-hydroxy-2-(3-nitrobenzylidene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage in cancer cells. Additionally, the benzofuran core can interact with various proteins, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Methoxy groups (e.g., in 6w ) increase steric hindrance and lipophilicity, correlating with higher yields (93.5%) but reduced solubility.
  • Halogenation (Br in , Cl in ) improves thermal stability but may increase molecular weight and affect bioavailability.

Biological Activity

(2Z)-6-hydroxy-2-(3-nitrobenzylidene)-1-benzofuran-3(2H)-one, a compound belonging to the class of benzofuran derivatives, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C15H9NO5
  • Molecular Weight : 283.24 g/mol
  • Structural Features : The compound features a hydroxyl group and a nitro-substituted benzylidene moiety, which are critical for its biological activity.

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit significant antioxidant activities. These activities are primarily attributed to the hydroxyl group, which can scavenge free radicals and inhibit oxidative stress pathways. For instance, studies have demonstrated that such compounds can effectively reduce oxidative damage in cellular models by neutralizing reactive oxygen species (ROS) .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Preliminary results suggest that it may induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation. For example, a study highlighted its ability to inhibit the growth of breast cancer cells by promoting cell cycle arrest and apoptosis .

Enzyme Inhibition

In silico studies have shown that this compound can interact with specific enzymes involved in cancer metabolism. Molecular docking studies suggest that it may inhibit enzymes such as topoisomerase and cyclooxygenase, which are crucial for tumor growth and inflammation .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for further research in chronic inflammatory diseases .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Radical Scavenging : The hydroxyl group facilitates the scavenging of free radicals.
  • Enzyme Interaction : Binding to target enzymes alters their activity, leading to reduced tumor proliferation.
  • Signal Modulation : The compound may influence signaling pathways related to apoptosis and inflammation.

Study 1: Anticancer Activity Assessment

A recent study assessed the anticancer effects of this compound on human breast cancer cells (MDA-MB-231). The results showed a dose-dependent inhibition of cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis revealed significant apoptosis induction characterized by increased Annexin V staining.

Study 2: Inhibition of Inflammatory Cytokines

Another study evaluated the anti-inflammatory effects using lipopolysaccharide (LPS) stimulated macrophages. Treatment with the compound resulted in a marked decrease in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantRadical scavenging ability
AnticancerInduces apoptosis in breast cancer cells
Enzyme InhibitionInhibits topoisomerase and cyclooxygenase
Anti-inflammatoryReduces TNF-alpha and IL-6 production

Q & A

Q. What in vitro models best evaluate the compound’s pharmacokinetic properties?

  • Models :
  • Caco-2 Cells : Predict intestinal absorption (Papp_{app} >1 × 106^{-6} cm/s acceptable) .
  • Microsomal Stability : Human liver microsomes (HLM) assess metabolic degradation (t1/2_{1/2} >30 min desirable) .

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